molecular formula C18H15ClN2O2 B2798340 Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate CAS No. 23511-94-6

Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate

Cat. No.: B2798340
CAS No.: 23511-94-6
M. Wt: 326.78
InChI Key: ORRALDYPDFHHER-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. The compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a phenylamino group at the 4-position and a carboxylate ester at the 3-position further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group at the 6-position can be introduced through electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The phenylamino group is introduced at the 4-position through nucleophilic aromatic substitution, typically using aniline or its derivatives.

    Esterification: The carboxylate ester at the 3-position is formed through esterification of the corresponding carboxylic acid using ethanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols, alkoxides

    Hydrolysis: Aqueous acid or base

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amino derivatives

    Substitution: Substituted quinoline derivatives

    Hydrolysis: Carboxylic acids

Scientific Research Applications

Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimalarial, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.

    Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline-based drugs and their interactions with biological macromolecules.

    Industrial Applications: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-6-methylquinoline-3-carboxylate
  • Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate
  • Ethyl 4-(phenylamino)quinoline-3-carboxylate

Uniqueness

Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate is unique due to the presence of the chloro group at the 6-position, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 4-anilino-6-chloroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-2-23-18(22)15-11-20-16-9-8-12(19)10-14(16)17(15)21-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRALDYPDFHHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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